molecular formula C22H20ClFN4O4 B13428564 (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide

Cat. No.: B13428564
M. Wt: 458.9 g/mol
InChI Key: XZMUSENASPIMAT-YUKKFKLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline-based small molecule featuring a substituted anilino group at position 4, a (3S)-oxolan-3-yl ether at position 7, and a hydroxybut-2-enamide side chain at position 4. Key structural attributes include:

  • Quinazoline core: A heterocyclic scaffold common in EGFR inhibitors.
  • (3S)-Oxolan-3-yloxy group: Enhances solubility and influences binding conformation.
  • 4-hydroxybut-2-enamide side chain: Provides a reactive α,β-unsaturated carbonyl system for covalent binding to cysteine residues in kinase domains.

Properties

Molecular Formula

C22H20ClFN4O4

Molecular Weight

458.9 g/mol

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide

InChI

InChI=1S/C22H20ClFN4O4/c23-16-8-13(3-4-17(16)24)27-22-15-9-19(28-21(30)2-1-6-29)20(10-18(15)25-12-26-22)32-14-5-7-31-11-14/h1-4,8-10,12,14,29H,5-7,11H2,(H,28,30)(H,25,26,27)/b2-1+/t14-/m0/s1

InChI Key

XZMUSENASPIMAT-YUKKFKLSSA-N

Isomeric SMILES

C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC(=O)/C=C/CO

Canonical SMILES

C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC(=O)C=CCO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of the target compound typically involves the following key steps:

The synthetic routes are generally carried out under mild to moderate heating in alcoholic solvents such as isopropyl alcohol, often in the presence of bases or amine catalysts to promote substitution and coupling reactions.

Key Reaction Conditions and Yields

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Nucleophilic aromatic substitution of 4-chloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline Reflux in isopropyl alcohol at 90°C for 2-3 h 82% Product precipitates upon cooling, filtered and washed with cold isopropanol
2 Substitution of 7-position methoxy by (3S)-oxolan-3-yl oxy group Reaction conditions not fully detailed; typically involves nucleophilic displacement Not specified Stereochemistry retained at oxolanyl position
3 Amide bond formation to attach 4-hydroxybut-2-enamide side chain Coupling reaction under mild heating, possibly with coupling reagents Not specified Requires careful control of stereochemistry and E-configuration of double bond
4 Alternative method: Reaction of 4-chloro-6,7-dimethoxyquinazoline with anilines in presence of N-ethyl-N,N-diisopropylamine Heating at 88-91°C for 8 h under nitrogen atmosphere in isopropanol 87.5% High purity product (99.2% by LC-MS) obtained after filtration and washing
5 Reaction of 6-iodoquinazolin-4-amine derivatives with 3-chloro-4-fluoroaniline Heating in isopropyl alcohol at 80°C for 2 h 96% Efficient substitution, followed by filtration and drying

Detailed Procedure Example

Preparation of 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline intermediate:

  • Mix equimolar amounts of 4-chloro-6,7-dimethoxyquinazoline and 3-chloro-4-fluoroaniline in isopropyl alcohol.
  • Heat the mixture under reflux at 90°C with stirring for 2 to 3 hours.
  • Monitor reaction progress via thin-layer chromatography (TLC) using chloroform/methanol (9:1) as mobile phase.
  • Upon completion, cool the reaction mixture to room temperature; the product precipitates out.
  • Filter the solid, wash with cold isopropanol, and dry to obtain the intermediate with approximately 82% yield.

Purification and Characterization

  • Products are typically isolated by filtration after precipitation.
  • Washing with cold isopropanol and sometimes ether removes impurities.
  • Purity is confirmed by liquid chromatography-mass spectrometry (LC-MS), often exceeding 99%.
  • Nuclear magnetic resonance (NMR) spectroscopy data confirm the structure and stereochemistry.

Challenges and Optimization

  • Maintaining the stereochemistry at the oxolanyl (tetrahydrofuran) substituent is critical.
  • Controlling the E-configuration of the hydroxybut-2-enamide side chain requires mild reaction conditions.
  • Use of inert atmosphere (nitrogen) and appropriate bases (e.g., N-ethyl-N,N-diisopropylamine) improves yield and purity.
  • Reaction times vary from 2 to 8 hours depending on step and reagents.

Summary Table of Preparation Parameters

Compound Intermediate Reagents Solvent Temperature Time Atmosphere Yield (%) Purity (%) Reference
4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline 3-chloro-4-fluoroaniline Isopropanol 90°C 2-3 h Air 82 Not specified
Same intermediate with DIPEA base 3-chloro-4-fluoroaniline, DIPEA Isopropanol 88-91°C 8 h Nitrogen 87.5 99.2 (LC-MS)
6-iodoquinazolin-4-amine derivative 3-chloro-4-fluoroaniline Isopropanol 80°C 2 h Not specified 96 Not specified

Chemical Reactions Analysis

Core Quinazoline Formation

The quinazoline scaffold is typically synthesized via cyclization reactions. A common approach involves:

  • Condensation of anthranilic acid derivatives with nitriles or amidines under acidic or basic conditions.

  • Cyclodehydration of 2-aminobenzamide intermediates using agents like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) .

For this compound, the quinazoline ring likely forms early in the synthesis, providing a platform for subsequent functionalization.

Etherification with (3S)-Oxolan-3-yloxy

The oxolane ether group at the 7-position is installed through:

  • Mitsunobu Reaction : Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple (3S)-oxolan-3-ol to the quinazoline hydroxyl group.

  • SN2 Displacement : If a leaving group (e.g., chloride) is present at the 7-position, reaction with (3S)-oxolan-3-ol under basic conditions (e.g., NaH) .

Hydroxy Group Reactivity

The 4-hydroxy group in the side chain can undergo:

  • Esterification : With acyl chlorides or anhydrides under basic conditions.

  • Oxidation : To a ketone using mild oxidizing agents (e.g., Dess-Martin periodinane) .

Comparative Reaction Pathways

The table below compares synthetic strategies for analogous quinazoline derivatives:

Reaction StepReagents/ConditionsKey Modifications
Quinazoline FormationPOCl₃, 120°C, 6h Anthranilic acid + nitrile cyclization
Anilino SubstitutionAlCl₃, DMF, 80°CHalogenated aniline coupling
EtherificationDEAD, PPh₃, THF, 0°C Mitsunobu reaction for stereocontrol
Enamide CouplingEDCl, HOBt, DCM, rt Carbodiimide-mediated amide formation

Stability and Degradation Pathways

  • Hydrolysis : The enamide bond is susceptible to acidic/basic hydrolysis, necessitating anhydrous conditions during synthesis .

  • Oxidative Degradation : The hydroxybutenamide side chain may oxidize under strong oxidizing conditions, requiring inert atmosphere storage .

  • Thermal Stability : Decomposition observed above 200°C, limiting high-temperature reactions .

Synthetic Challenges and Optimizations

  • Stereochemical Integrity : The (3S)-oxolane configuration requires chiral resolution or asymmetric synthesis techniques .

  • Regioselectivity : Ensuring substitution occurs at the 4- and 7-positions of the quinazoline demands precise stoichiometry and catalysts .

  • Yield Improvements : Multi-step sequences often have cumulative yields below 20%, necessitating chromatographic purification at each step .

Scientific Research Applications

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide is a complex organic molecule with a quinazoline core structure, suggesting potential applications in medicinal chemistry and drug development. The presence of functional groups like chloro, fluoro, and hydroxy enhances its interaction with biological targets. Studies utilizing computer-aided prediction tools have indicated that the compound may exhibit a broad spectrum of biological activities based on its structural characteristics.

Potential Applications

The potential applications of This compound include:

  • Drug development
  • Medicinal chemistry

Structural Similarities

Several compounds share structural similarities with This compound , making them relevant for comparison:

  • N-(3-Chloro-4-fluorophenyl)-6-nitro-7-{[(3S)-oxolan-3-yl]oxy}quinazolin-4-amine
  • N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)
  • benzoic acid;(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets, using techniques such as:

  • X-ray crystallography
  • NMR spectroscopy
  • Molecular docking

Chemical Data

The chemical data of (2E)-N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-hydroxy-2-butenamide :

  • Analyte Name: (2E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-(((3S)-tetrahydro-3-furanyl)oxy)-6-quinazolinyl)-4-hydroxy-2-butenamide
  • CAS Number: 2121530-37-6
  • Molecular Formula: C22 H20 Cl F N4 O4
  • Molecular Weight: 458.87
  • Accurate Mass: 458.116
  • SMILES: OC\C=C\C(=O)Nc1cc2c(Nc3ccc(F)c(Cl)c3)ncnc2cc1O[C@H]4CCOC4
  • InChI: InChI=1S/C22H20ClFN4O4/c23-16-8-13(3-4-17(16)24)27-22-15-9-19(28-21(30)2-1-6-29)20(10-18(15)25-12-26-22)32-14-5-7-31-11-14/h1-4,8-10,12,14,29H,5-7,11H2,(H,28,30)(H,25,26,27)/b2-1+/t14-/m0/s1
  • IUPAC: this compound

Improved Process

Mechanism of Action

The mechanism of action of (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved in these effects may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural Features and Properties
Compound Name Core Structure Position 7 Substituent Side Chain at Position 6 Molecular Weight Key Functional Groups
Target Compound Quinazoline (3S)-Oxolan-3-yloxy 4-hydroxybut-2-enamide ~574.05† Chloro, fluoro, hydroxy, enamide
Afatinib (CAS 850140-72-6) Quinazoline (3S)-Oxolan-3-yloxy 4-(dimethylamino)but-2-enamide 718.1* Chloro, fluoro, dimethylamino
(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-... [3] Quinoline Ethoxy 4-(dimethylamino)but-2-enamide 574.05 Cyano, dimethylamino, fluoro
(E)-3-(6-溴喹啉-4-基)-N-苯基丙烯酰胺 (6o) Quinoline Bromine Phenyl-substituted acrylamide 375.2 Bromo, acrylamide
(E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (53) Indolinone 4-nitrobenzyl Quinolin-6-yl acetamide N/A Nitro, fluoro, acetamide

†Calculated based on molecular formula C₃₁H₂₉ClFN₅O₃ ; *Afatinib’s molecular weight derived from C₃₂H₃₃ClFN₅O₅.

Pharmacological Implications

  • Target vs. Afatinib: The hydroxy group in the target compound may reduce cellular uptake compared to Afatinib’s dimethylamino group but could improve metabolic stability by avoiding N-demethylation pathways .
  • Quinoline vs. Quinazoline Cores: Quinazolines generally exhibit higher EGFR selectivity due to better fit in the ATP-binding pocket, whereas quinolines (e.g., compound 6o ) show broader kinase inhibition.
  • Substituent Effects : The (3S)-oxolan-3-yloxy group in the target compound and Afatinib improves water solubility compared to ethoxy or bromo substituents in analogs .

Bioactivity and Selectivity

  • Afatinib : Irreversible EGFR inhibition (IC₅₀ = 0.5 nM) due to covalent bond formation via its acrylamide group .
  • Compound 53 () : Exhibits moderate activity (pKa = 5.928) but lower solubility than the target compound, likely due to the nitrobenzyl group .

Biological Activity

The compound (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide is a complex organic molecule that belongs to the quinazoline class of compounds. Quinazolines have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and kinase inhibition properties. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The structural formula of the compound is as follows:

C22H20ClFN4O4\text{C}_{22}\text{H}_{20}\text{Cl}\text{F}\text{N}_{4}\text{O}_{4}

This compound features:

  • A quinazoline core which is known for various biological activities.
  • Functional groups such as chloro , fluoro , and hydroxy that enhance its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
AnticancerExhibits potential against various cancer cell lines through apoptosis induction and cell cycle arrest.
AntimicrobialDemonstrates activity against a range of bacterial strains, likely through inhibition of bacterial growth mechanisms.
Kinase InhibitionInhibits specific kinases involved in cancer progression, potentially leading to reduced tumor growth.

Case Studies

  • Anticancer Activity : A study investigating the anticancer properties of related quinazoline derivatives reported IC50 values in the nanomolar range against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.
  • Antimicrobial Efficacy : Research on similar quinazoline compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structural features contribute to its ability to penetrate bacterial membranes effectively.
  • Kinase Inhibition : The compound has been analyzed for its inhibitory effects on tyrosine kinases, particularly those related to HER2 signaling pathways. Preliminary data suggest that it may act as a competitive inhibitor, offering a new avenue for targeted cancer therapies.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.
  • Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases, it prevents substrate phosphorylation, disrupting signaling pathways crucial for cancer cell survival and proliferation.

Comparative Analysis

To understand the uniqueness and potential advantages of this compound over similar agents, a comparative analysis is presented below:

Compound Name Structural Features Biological Activity
4-(3-Chloroanilino)-2-methylquinazolineSimilar quinazoline coreAnticancer
7-FluoroquinazolineFluorinated quinazolineAntimicrobial
N-(4-Hydroxybutyl)quinazolineHydroxybutyl modificationKinase inhibition

The distinct combination of halogenated aniline and oxolan moieties in this compound suggests unique pharmacological profiles that may lead to enhanced efficacy and reduced side effects compared to other quinazolines.

Q & A

Q. How should impurity profiles be characterized to meet ICH Q3A/B standards?

  • Methodology : Employ orthogonal methods: HPLC-UV (Chromolith® columns, 210 nm) for quantitation and LC-HRMS for structural elucidation. Synthesize reference standards (e.g., des-chloro analog) to confirm impurity identities. Limit unidentified impurities to <0.10% via threshold testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.